Enantiomeric Configuration: (R)- vs. (S)-2-(1H-1,2,4-triazol-5-yl)piperidine Hydrobromide
The (R)-enantiomer of 2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide is supplied with a defined absolute configuration, contrasting with the racemic mixture (CAS 933713-88-3) or the (S)-enantiomer (available as the hydrobromide salt from other vendors) . While direct comparative biological data for this specific scaffold are absent from the published literature, the principle of stereochemistry–activity dependence is a well-established criterion in medicinal chemistry for piperidine-based ligands [1]. Procurement of the enantiopure (R)-form eliminates the confounding factor of mixed stereoisomer pharmacology and ensures batch-to-batch consistency in structure–activity relationship (SAR) studies.
| Evidence Dimension | Chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | Enantiopure (R)-configuration; ≥95% purity (vendor specification) |
| Comparator Or Baseline | (S)-enantiomer or racemic 2-(1H-1,2,4-triazol-5-yl)piperidine (CAS 933713-88-3) |
| Quantified Difference | Not quantified in head-to-head assays; differentiation inferred from stereochemical identity |
| Conditions | Vendor analytical data; no published comparative bioassay available |
Why This Matters
For chiral drug candidates, the wrong enantiomer can be inactive or toxic; sourcing the correct enantiomer is therefore a critical procurement decision.
- [1] Sydnes, L. K., Haug, B. E., & Harmsen, R. (2012). Triazolylpiperidine derivatives and method for making the same. U.S. Patent Application Publication No. US 2012/0149908 A1. View Source
